1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 400064-70-2
VCID: VC21504504
InChI: InChI=1S/C21H28N2O6S2/c1-15-12-18(6-8-20(15)28-4)30(24,25)22-10-11-23(17(3)14-22)31(26,27)19-7-9-21(29-5)16(2)13-19/h6-9,12-13,17H,10-11,14H2,1-5H3
SMILES: CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Molecular Formula: C21H28N2O6S2
Molecular Weight: 468.6g/mol

1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine

CAS No.: 400064-70-2

Cat. No.: VC21504504

Molecular Formula: C21H28N2O6S2

Molecular Weight: 468.6g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine - 400064-70-2

Specification

CAS No. 400064-70-2
Molecular Formula C21H28N2O6S2
Molecular Weight 468.6g/mol
IUPAC Name 1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine
Standard InChI InChI=1S/C21H28N2O6S2/c1-15-12-18(6-8-20(15)28-4)30(24,25)22-10-11-23(17(3)14-22)31(26,27)19-7-9-21(29-5)16(2)13-19/h6-9,12-13,17H,10-11,14H2,1-5H3
Standard InChI Key SIDSHKMMDCTKIL-UHFFFAOYSA-N
SMILES CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Canonical SMILES CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)OC)C)S(=O)(=O)C3=CC(=C(C=C3)OC)C

Introduction

Chemical Structure and Properties

1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine consists of a 2-methylpiperazine core with two sulfonyl groups attached at the 1 and 4 positions. Each sulfonyl group is further connected to a 4-methoxy-3-methylphenyl group, creating a symmetrical arrangement around the central piperazine ring. The presence of the methyl group at position 2 of the piperazine introduces chirality into the molecule, which may influence its biological activity and binding specificity with potential target proteins.

The compound is characterized by the following physicochemical properties:

PropertyValue
CAS Number400064-70-2
Molecular FormulaC21H28N2O6S2
Molecular Weight468.6 g/mol
IUPAC Name1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine
InChIInChI=1S/C21H28N2O6S2/c1-15-12-18(6-8-20(15)28-4)30(24,25)22-10-11-23(17(3)14-22)31(26,27)19-7-9-21(29-5)16(2)13-19/h6-9,12-13,17H,10-11,14H2,1-5H3

The structural features of this compound contribute to its relative stability and solubility characteristics. The methoxy groups enhance the compound's solubility in polar organic solvents, while the methylphenyl moieties contribute to its lipophilicity. These properties can be advantageous for pharmaceutical formulations, potentially facilitating the compound's delivery to specific biological targets.

Structural Comparison with Related Compounds

The structural characteristics of 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine can be better understood by comparing it with closely related compounds. For instance, the compound differs from 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]piperazine (CAS: 457961-46-5) by the presence of a methyl group at the 2-position of the piperazine ring . This seemingly minor structural difference can significantly alter the compound's chemical reactivity, spatial arrangement, and biological interactions.

Similarly, when compared to 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine (CAS: 700852-08-0), the target compound lacks an additional methyl group on each phenyl ring at the 2-position . This structural variation affects the electron density distribution across the aromatic rings, potentially influencing the compound's interactions with biological receptors.

Comparative Analysis with Structurally Related Compounds

Understanding the properties and potential applications of 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine can be enhanced through comparative analysis with structurally related compounds. The table below highlights key similarities and differences between the target compound and several related molecules:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazineC21H28N2O6S2468.6Target compound
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]piperazineC20H26N2O6S2454.6Lacks methyl group on piperazine ring
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazineC23H32N2O6S2496.6Additional methyl groups at position 2 of phenyl rings
1,4-Bis[(4-isopropylphenyl)sulfonyl]-2-methylpiperazineC23H32N2O4S2464.6Contains isopropyl groups instead of methoxy and methyl substituents

Current Research and Future Perspectives

Current research on 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine and related compounds is focused on exploring their potential as pharmacological agents and functional materials. Ongoing studies aim to elucidate the structure-activity relationships of these molecules, with particular emphasis on how modifications to the core structure influence biological activity and physicochemical properties .

In the field of medicinal chemistry, researchers are investigating the potential of sulfonamide derivatives as inhibitors of various enzymes and modulators of receptor function. The rational design of analogues with optimized properties could lead to the development of novel therapeutic agents for conditions ranging from infectious diseases to neurological disorders .

Future research directions may include:

  • Comprehensive evaluation of the biological activities of 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine against a panel of targets

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogues

  • Exploration of the compound's potential in materials science applications, such as organic electronics or sensor development

  • Development of more efficient synthetic routes to facilitate large-scale production and structural diversification

The advancement of computational methods and high-throughput screening technologies will likely accelerate the discovery of novel applications for this compound and its derivatives, potentially opening new avenues in drug discovery and materials science.

Analytical Characterization

The precise characterization of 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine is essential for confirming its identity and purity. Various analytical techniques can be employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography.

NMR spectroscopy provides valuable information about the compound's structure, with characteristic signals corresponding to the aromatic protons of the 4-methoxy-3-methylphenyl groups, the methoxy and methyl protons, and the protons of the piperazine ring. The expected splitting patterns and chemical shifts in the 1H NMR spectrum would serve as a fingerprint for confirming the compound's identity .

Mass spectrometry analysis would be expected to show a molecular ion peak corresponding to the compound's molecular weight of 468.6 g/mol, along with characteristic fragmentation patterns that could provide further structural confirmation. High-resolution mass spectrometry would enable the determination of the compound's molecular formula with high precision.

X-ray crystallography, if suitable crystals can be obtained, would provide definitive confirmation of the compound's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of the functional groups. This information is particularly valuable for understanding the compound's potential interactions with biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator